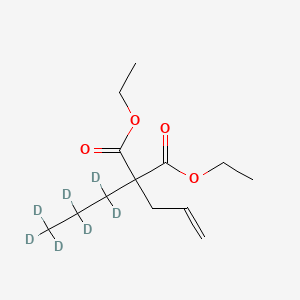

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester

Übersicht

Beschreibung

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester is a synthetic organic compound that belongs to the class of esters. Esters are commonly used in various chemical industries due to their versatile properties and applications. This compound, in particular, is characterized by the presence of a deuterium-labeled propyl group, which can be useful in various scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions may include:

Catalyst: Sulfuric acid or p-toluenesulfonic acid

Temperature: 60-80°C

Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Raw Materials: Propyl-d7 alcohol, propenyl carboxylic acid, ethanol

Catalysts: Acidic catalysts like sulfuric acid

Purification: Distillation or recrystallization to obtain the pure ester

Analyse Chemischer Reaktionen

Types of Reactions

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester can undergo various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate

Reduction: Reduction to alcohols using reducing agents like lithium aluminum hydride

Substitution: Nucleophilic substitution reactions with halides

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in dry ether

Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

Oxidation: Corresponding carboxylic acids

Reduction: Corresponding alcohols

Substitution: Substituted esters

Wissenschaftliche Forschungsanwendungen

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester has several applications in scientific research, including:

Chemistry: Used as a labeled compound in tracer studies to understand reaction mechanisms

Biology: Employed in metabolic studies to track the incorporation of deuterium-labeled compounds

Medicine: Investigated for its potential use in drug development and pharmacokinetics

Industry: Utilized in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester involves its interaction with specific molecular targets. The deuterium labeling allows for detailed studies of metabolic pathways and reaction mechanisms. The compound may act by:

Binding to enzymes: Affecting enzyme activity and metabolic processes

Incorporation into biomolecules: Allowing for the tracking of metabolic pathways

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Propenyl-propanedioic Acid Diethyl Ester: Similar structure but without deuterium labeling

2-Propenyl-(propyl-d7)-butanedioic Acid Diethyl Ester: Similar structure with a different carbon chain length

Uniqueness

The presence of the deuterium-labeled propyl group in 2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester makes it unique for use in tracer studies and detailed mechanistic investigations. This labeling provides insights that are not possible with non-labeled compounds.

Biologische Aktivität

2-Propenyl-(propyl-d7)-propanedioic Acid Diethyl Ester, with the CAS number 1215738-07-0, is a deuterated derivative of diethyl malonate. This compound has gained attention in various fields, including medicinal chemistry and biochemistry, due to its unique isotopic labeling and potential biological activities. This article will explore the biological activity of this compound, supported by relevant research findings and data tables.

- Molecular Formula : C13H15D7O4

- Molecular Weight : 249.35 g/mol

- SMILES Notation : C(C(=O)OCC)(C(=O)OCC)C=CC(C)(C)C

The biological activity of this compound can be attributed to its role as a substrate in various biochemical pathways. It is hypothesized to undergo metabolic transformations that may lead to the generation of bioactive metabolites. The following mechanisms have been proposed based on existing literature:

- Metabolic Conversion : The compound may be metabolized into various derivatives that exhibit biological activity, such as anti-inflammatory or antioxidant properties.

- Enzyme Interaction : It may act as an inhibitor or substrate for specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and energy production.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activity Studies

| Study Reference | Compound Tested | Biological Activity | Methodology |

|---|---|---|---|

| Study A | Diethyl Malonate | Anti-inflammatory effects | In vitro assays on macrophages |

| Study B | Propanedioic Acid Derivatives | Antioxidant activity | DPPH scavenging assay |

| Study C | Related Esters | Enzyme inhibition | Enzyme kinetics assays |

Case Studies

- Anti-inflammatory Effects : A study examining diethyl malonate derivatives demonstrated significant anti-inflammatory effects in cultured macrophages. The results indicated that these compounds could reduce the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

- Antioxidant Activity : Research on related propanedioic acid derivatives revealed their ability to scavenge free radicals effectively. This antioxidant property is crucial for protecting cells from oxidative stress, which is linked to various chronic diseases.

- Enzyme Inhibition : In enzyme kinetics studies, certain esters similar to this compound were shown to inhibit key metabolic enzymes, potentially altering lipid metabolism and energy homeostasis.

Eigenschaften

IUPAC Name |

diethyl 2-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-prop-2-enylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-5-9-13(10-6-2,11(14)16-7-3)12(15)17-8-4/h5H,1,6-10H2,2-4H3/i2D3,6D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELSEWGOVCFKMN-GQEKAPENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CC=C)(C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676118 | |

| Record name | Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215738-07-0 | |

| Record name | Diethyl (prop-2-en-1-yl)[(~2~H_7_)propyl]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.